7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione
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Overview
Description
7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione is a complex organic compound characterized by its unique adamantane structure. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, which imparts unique properties to the compounds it is part of. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione typically involves multi-step organic synthesis. One common method involves the reaction of adamantan-1-amine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can introduce various functional groups onto the adamantane ring .
Scientific Research Applications
7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting viral infections.
Industry: Utilized in the development of advanced materials due to its stable and rigid structure.
Mechanism of Action
The mechanism of action of 7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function and preventing viral replication. This compound may also interact with bacterial enzymes, disrupting their activity and leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
7-(Adamantan-1-yl)-8-(3-hydroxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a hydroxypropyl group instead of a propyl group.
7-(Adamantan-1-yl)-8-benzyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Contains a benzyl group instead of a propyl group.
Uniqueness
The uniqueness of 7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione lies in its specific combination of the adamantane moiety with the imidazo[1,2-G]purine structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C22H29N5O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
7-(1-adamantyl)-2,4-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H29N5O2/c1-4-5-26-16(22-9-13-6-14(10-22)8-15(7-13)11-22)12-27-17-18(23-20(26)27)24(2)21(29)25(3)19(17)28/h12-15H,4-11H2,1-3H3 |
InChI Key |
IFGGDZVRHABWCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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